2-Bromo-1-(3,4-dibromo-phenyl)-ethanone
Description
2-Bromo-1-(3,4-dibromo-phenyl)-ethanone is a brominated aromatic ketone with the molecular formula C₈H₅Br₃O, inferred from structural analogs . It features a bromine atom at the 2-position of the ethanone moiety and bromine substituents at the 3- and 4-positions of the phenyl ring. The compound’s high bromine content imparts strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon, which is critical for nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H5Br3O |
|---|---|
Molecular Weight |
356.84 g/mol |
IUPAC Name |
2-bromo-1-(3,4-dibromophenyl)ethanone |
InChI |
InChI=1S/C8H5Br3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
InChI Key |
TUQODQYAMJTNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of brominated ethanones are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Comparative Data of Brominated Ethanones
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